molecular formula C18H23N5O2 B11605557 propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate

propan-2-yl {4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetate

Cat. No.: B11605557
M. Wt: 341.4 g/mol
InChI Key: OHBHFJWVCSTFER-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with dimethyl groups and a phenyl ring linked through a carbamimidamido group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as acetylacetone and guanidine.

    Dimethylation: The pyrimidine ring is then dimethylated using methylating agents like methyl iodide under basic conditions.

    Carbamimidamido Group Introduction: The carbamimidamido group is introduced through a reaction with cyanamide or similar reagents.

    Phenyl Ring Attachment: The phenyl ring is attached via a nucleophilic substitution reaction.

    Esterification: The final step involves esterification with isopropanol to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-Dimethylpyrimidin-2-yl)indoline-1-carboximidamide
  • N-(4,6-Dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide

Uniqueness

PROPAN-2-YL 2-{4-[N’-(4,6-DIMETHYLPYRIMIDIN-2-YL)CARBAMIMIDAMIDO]PHENYL}ACETATE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N5O2

Molecular Weight

341.4 g/mol

IUPAC Name

propan-2-yl 2-[4-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetate

InChI

InChI=1S/C18H23N5O2/c1-11(2)25-16(24)10-14-5-7-15(8-6-14)22-17(19)23-18-20-12(3)9-13(4)21-18/h5-9,11H,10H2,1-4H3,(H3,19,20,21,22,23)

InChI Key

OHBHFJWVCSTFER-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)CC(=O)OC(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)CC(=O)OC(C)C)C

Origin of Product

United States

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